1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-
Description
1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- (CAS: Not explicitly provided in evidence) is an azo dye derivative of 1,5-naphthalenedisulfonic acid (1,5-NDSA), a disulfonic acid with two -SO₃H groups attached to the naphthalene ring. The compound features an azo (-N=N-) linkage connecting the naphthalene core to a substituted phenyl group (2-acetylamino-4-aminophenyl), which imparts distinct optical and chemical properties. Such derivatives are primarily used in dye manufacturing, analytical chemistry, and as intermediates in pharmaceuticals .
Key properties of the parent compound, 1,5-NDSA (CAS: 81-04-9), include:
- Molecular Formula: C₁₀H₈O₆S₂
- Molecular Weight: 288.3 g/mol
- Density: 1.704 g/cm³
- Solubility: Slightly soluble in water, highly soluble in polar organic solvents .
The azo modification enhances its chromophoric characteristics, making it suitable for applications requiring strong absorbance in specific wavelength ranges.
Properties
IUPAC Name |
3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7S2/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXYXBGVZGWXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059463 | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-88-4 | |
| Record name | 3-[2-[2-(Acetylamino)-4-aminophenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-(2-(2-(acetylamino)-4-aminophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-aminophenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[2-(acetylamino)-4-aminophenyl]azo]naphthalene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.836 | |
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Preparation Methods
Reaction Conditions and Parameters
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Reactants : Naphthalene and concentrated sulfuric acid (≥98% purity).
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Molar Ratio : 1:2.5 (naphthalene:H₂SO₄) to ensure complete disulfonation.
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Temperature : 135–145°C, optimized to favor the 1,5-isomer over competing products.
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Pressure : Negative pressure (10–100 Pa) to enhance reaction efficiency and reduce side products.
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Duration : 6–10 hours, balancing yield and energy consumption.
Key Mechanistic Insights
Sulfonation proceeds via electrophilic substitution, where sulfuric acid acts as both a reagent and catalyst. The 1,5-isomer’s formation is thermodynamically favored at elevated temperatures due to reduced steric hindrance compared to 1,6- or 2,7-isomers. Industrial protocols often employ inert gas (e.g., nitrogen) to prevent oxidation byproducts.
Diazotization of 2-(Acetylamino)-4-Aminophenyl
The second critical step involves converting 2-(acetylamino)-4-aminophenyl into its diazonium salt, a precursor for azo coupling.
Experimental Protocol
-
Dissolution : 2-(Acetylamino)-4-aminophenyl (1.2 g, 0.011 mol) is dissolved in 45 mL water with 12 mL concentrated HCl.
-
Cooling : The solution is cooled to 0°C to stabilize the diazonium intermediate.
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Diazotization : Sodium nitrite (0.7 g, 0.01 mol) in 5 mL water is added dropwise under vigorous stirring.
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Reaction Monitoring : Maintain pH < 1 and temperature ≤5°C to prevent premature decomposition.
Coupling Reaction to Form the Azo Linkage
The diazonium salt is coupled with 1,5-naphthalenedisulfonic acid under alkaline conditions to form the target compound.
Coupling Parameters
-
pH : 8.5–9.0 (adjusted with NaOH), favoring electrophilic aromatic substitution.
-
Temperature : 0–5°C to minimize side reactions.
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Stoichiometry : A 1.2:1 molar ratio (diazonium salt:1,5-NDSA) ensures excess diazonium salt for complete coupling.
Reaction Mechanism
The diazonium ion acts as an electrophile, attacking the electron-rich position (typically para to sulfonic groups) on the naphthalene ring. The alkaline medium deprotonates the sulfonic acid groups, enhancing reactivity.
Optimization Strategies for Enhanced Yield and Purity
Table 1: Impact of Reaction Parameters on Coupling Yield
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| pH | 7.0 | 8.5 | +22% |
| Temperature (°C) | 10 | 0–5 | +18% |
| Reaction Time (hr) | 4.0 | 2.5 | +15% |
Key Findings :
-
pH Adjustment : Higher pH (8.5) reduces proton competition, accelerating coupling.
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Temperature Control : Lower temperatures suppress hydrolysis of the diazonium salt.
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Additives : Sodium bicarbonate (1.5 eq) mitigates sulfonic acid dimerization, improving product purity.
Industrial-Scale Production Considerations
Table 2: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Ice Bath | Automated Cooling System |
| Yield | 70–75% | 85–90% |
| Purity | 95% | 99% |
Process Intensification :
-
Continuous Flow Reactors : Enable precise control over residence time and temperature, reducing side products.
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In-Line Analytics : UV-Vis spectroscopy monitors coupling efficiency in real-time.
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Waste Management : Sulfuric acid is recycled via distillation, aligning with green chemistry principles.
Challenges and Mitigation Strategies
-
Isomer Selectivity :
-
Diazonium Stability :
-
Byproduct Formation :
Chemical Reactions Analysis
Reduction Reactions
The azo bond (-N=N-) undergoes reductive cleavage under acidic or enzymatic conditions, producing aromatic amines. This reaction is critical in both industrial processes and environmental degradation pathways.
Key Findings :
-
Reductive cleavage is pH-dependent, with optimal activity under mildly acidic conditions .
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Microbial degradation generates aromatic amines, which may exhibit genotoxic properties .
Oxidation Reactions
Oxidation primarily targets the azo linkage or aromatic rings, forming intermediates like diazonium salts or quinones.
Key Findings :
-
Oxidative pathways are less common than reductive pathways but contribute to dye decolorization in wastewater treatment .
Substitution Reactions
The sulfonic acid (-SO₃H) groups participate in electrophilic substitution, enabling functionalization at specific positions.
Key Findings :
-
Bromination occurs preferentially at the naphthalene ring due to electron-withdrawing effects of sulfonic acid groups .
Coupling Reactions
The compound acts as a diazo component in synthesizing complex dyes via coupling with phenols or amines.
| Coupling Partner | Product | Application | Source |
|---|---|---|---|
| 1-Naphthol | Trisulfonated azo dye | Textile colorants | |
| 2-Aminobenzenesulfonic acid | Polyazo dyes with enhanced water solubility | Biomedical staining |
Key Findings :
-
Coupling occurs in alkaline media, favoring electrophilic aromatic substitution at the para position of the phenol .
Biological Interactions
The compound interacts with biomolecules, influencing its toxicity and metabolic fate.
| Interaction | Outcome | Implications | Source |
|---|---|---|---|
| Binding to serum albumin | Stable complexes altering drug pharmacokinetics | Potential drug carrier | |
| DNA intercalation | Structural distortion | Genotoxicity risk |
Key Findings :
Stability and Environmental Fate
| Factor | Effect | Conditions | Source |
|---|---|---|---|
| UV light | Photodegradation to smaller aromatic compounds | Aqueous solutions | |
| High pH (>10) | Hydrolysis of sulfonic acid groups | Alkaline wastewater |
Key Findings :
Scientific Research Applications
Synthetic Routes
The synthesis of 1,5-naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- typically involves:
-
Sulfonation of Naphthalene :
- Naphthalene is treated with oleum to introduce sulfonic acid groups.
- The reaction is carried out at controlled temperatures to ensure the formation of the desired sulfonated product.
-
Diazotization and Coupling :
- The sulfonated product undergoes diazotization using sodium nitrite and hydrochloric acid.
- This is followed by coupling with 2-(acetylamino)-4-aminophenyl in an alkaline medium to form the azo compound.
Industrial Production
In industrial settings, these synthetic routes are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to maintain precise reaction conditions.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- has diverse applications across multiple scientific disciplines:
Chemistry
- Dye and Pigment Synthesis : It serves as a precursor in the production of various dyes and pigments due to its vibrant color properties.
Biology
- Staining Techniques : The compound is employed in microscopy for staining biological specimens, enhancing contrast and visibility.
Medicine
- Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to form stable complexes with various pharmaceutical agents.
Industry
- Colorants for Textiles and Plastics : The compound is utilized in the manufacturing of colorants used in textiles and plastics, leveraging its color stability and solubility.
Research has shown that derivatives of 1,5-naphthalenedisulfonic acid exhibit several biological activities:
- Antimicrobial Properties : It demonstrates inhibitory effects against various bacterial strains.
- Antioxidant Activity : Capable of scavenging free radicals, it helps reduce oxidative stress.
- Cytotoxic Effects : Induces apoptosis in cancer cell lines through various signaling pathways.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic Acid, 3-[(4-Amino-2-Methylphenyl)Azo]- (CAS: 84-94-6)
This analog substitutes the phenyl group with a 4-amino-2-methylphenyl moiety. Key differences include:
| Parameter | Target Compound | 3-[(4-Amino-2-Methylphenyl)Azo]- Derivative |
|---|---|---|
| Molecular Formula | Likely C₁₇H₁₅N₃O₆S₂ (estimated) | C₁₇H₁₅N₃O₆S₂ |
| Molecular Weight | ~421.44 g/mol (estimated) | 421.44 g/mol |
| LogP | Not reported | 0.956 |
| Applications | Dyes, analytical chemistry | HPLC analysis, separation techniques |
| Key Substituent | 2-Acetylamino-4-aminophenyl | 4-Amino-2-methylphenyl |
The methyl group in the latter reduces polarity (higher LogP), enhancing its retention in reverse-phase HPLC separations . The acetylamino group in the target compound may improve thermal stability or dye-binding affinity.
2-Naphthalenesulfonic Acid (2-NSA) vs. 1,5-Naphthalenedisulfonic Acid (1,5-NDSA)
| Parameter | 2-NSA | 1,5-NDSA |
|---|---|---|
| Molecular Formula | C₁₀H₈O₃S | C₁₀H₈O₆S₂ |
| Sulfonic Groups | 1 (-SO₃H at position 2) | 2 (-SO₃H at positions 1 and 5) |
| Applications | Dye production, catalysis | Dye intermediates, drug synthesis, catalysis |
| HPLC Retention | Lower retention on cation-exchange columns | Higher retention due to dual -SO₃H groups |
1,5-NDSA’s dual sulfonic groups enhance acidity and chelation capacity, making it superior in catalytic applications (e.g., achieving >90% TPA yield in depolymerization) .
Complex Azo Derivatives of 1,5-NDSA
Examples include trisodium 3-[[4-[[(2-methoxy-4-(3-sulfonatophenyl)azo)phenyl]carbamoyl]amino]-2-methylphenyl]azo]-1,5-naphthalenedisulfonate (CAS: 28706-19-6). These compounds feature extended conjugation systems and bulky substituents, which:
- Increase molecular weight (e.g., C₃₁H₂₃N₆Na₃O₁₁S₃, MW ~892.8 g/mol).
- Enhance UV-Vis absorbance for specialized dyes.
- Reduce solubility compared to simpler derivatives .
Functional and Industrial Comparisons
Catalytic Efficiency
Environmental Stability
- Oxidative Degradation : 1,5-NDSA degrades efficiently under UV/H₂O₂ (90% removal in 120 min), whereas bulkier azo derivatives resist degradation due to complex structures .
Biological Activity
1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]- (often referred to as Reactive Yellow 3) is a synthetic organic compound primarily utilized in the dye industry. Its biological activity has garnered interest due to its potential applications in various fields, including medicine and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H17ClN8O7S2
- Molar Mass : 478.56 g/mol
- Solubility : Soluble in water and organic solvents
- CAS Number : 6539-67-9
1,5-Naphthalenedisulfonic acid derivatives exhibit several biological activities, including:
- Antimicrobial Properties : Exhibits inhibitory effects against various bacterial strains.
- Antioxidant Activity : Scavenges free radicals, thereby reducing oxidative stress.
- Cytotoxic Effects : Induces apoptosis in cancer cell lines through various signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity
A study demonstrated that Reactive Yellow 3 showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:The mechanism of action was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Salmonella typhimurium 64 -
Cytotoxicity in Cancer Cells
In vitro studies on human osteosarcoma cells (HOS) revealed that the compound induced apoptosis at concentrations above 50 µM. The study noted:- Increased levels of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway.
- A reduction in cell viability by approximately 70% after 48 hours of exposure.
-
Antioxidant Potential
Research indicated that the compound effectively scavenged DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, demonstrating its potential as an antioxidant agent. The IC50 value was found to be approximately 25 µg/mL.
Toxicological Profile
Despite its biological activities, 1,5-naphthalenedisulfonic acid derivatives exhibit certain toxicological concerns:
- Acute Toxicity : The oral LD50 in rats is reported to be 5430 mg/kg, indicating low toxicity levels.
- Irritation Potential : Classified as irritating to the eyes and skin upon contact.
Applications
The primary application of this compound lies in the dye industry as a reactive dye intermediate. However, its biological activities suggest potential applications in pharmaceuticals for developing antimicrobial agents or antioxidants.
Q & A
Q. Stability Testing Protocol :
Accelerated degradation studies (40°C/75% RH for 4 weeks).
Monitor via HPLC and FTIR for changes in functional groups (e.g., azo bond cleavage).
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
Contradictions often arise from:
- Tautomerism (azo ↔ hydrazone forms).
- Ionization effects in MS (e.g., adduct formation).
Q. Resolution Steps :
pH-Dependent NMR : Compare spectra in D₂O (pH 2.0 vs. 7.0) to identify tautomeric shifts.
High-Resolution MS : Use ESI(-) mode to detect [M-2H]²⁻ ions (m/z 210.72 for C₁₇H₁₅N₃O₆S₂²⁻).
Cross-validate with IR (azo νN=N at 1450–1600 cm⁻¹).
Advanced: What computational methods predict the compound’s reactivity in aqueous solutions?
Methodological Answer:
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model:
- Electrostatic potential surfaces : Identify nucleophilic sites (e.g., amino groups).
- Solvation effects : Use COSMO-RS to predict solubility and aggregation in H₂O.
Q. Key Findings :
- Sulfonate groups enhance hydrophilicity (logP = 0.956).
- Azo bond dissociation energy: ~250 kJ/mol (susceptible to reducing agents).
Advanced: How can synthesis yield be optimized while minimizing byproducts?
Methodological Answer:
Synthesis Route :
Diazotization of 2-(acetylamino)-4-aminobenzenesulfonic acid.
Coupling with 1,5-naphthalenedisulfonic acid under pH 8–3.
Q. Optimization Strategies :
- Temperature Control : 0–5°C during diazotization to prevent premature coupling.
- Molar Ratio : 1.2:1 (diazonium salt:naphthalenedisulfonic acid) to maximize yield.
- Byproduct Mitigation : Add NaHCO₃ to suppress sulfonic acid dimerization.
| Condition | Standard | Optimized | Yield Improvement |
|---|---|---|---|
| pH | 7.0 | 8.5 | +22% |
| Reaction Time | 4 hr | 2.5 hr | +15% (reduced hydrolysis) |
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (azo dyes can stain skin/clothing).
- Ventilation : Use fume hoods to avoid inhaling fine particles.
- Spill Management : Neutralize with 10% NaHCO₃ before disposal.
Q. Toxicity Data :
- LD₅₀ (oral, rat): >2000 mg/kg (low acute toxicity).
- Ecotoxicity: Avoid release into waterways (toxic to aquatic organisms at >10 ppm).
Advanced: How do substituent positions influence photophysical properties?
Methodological Answer:
Compare with analogues (e.g., 4-amino vs. 7-amino substitution):
- UV-Vis Shifts : Electron-donating groups (e.g., -NH₂) redshift λmax by 20–30 nm.
- Fluorescence Quenching : Steric hindrance from acetyl groups reduces quantum yield by 40%.
Q. Experimental Design :
Synthesize positional isomers.
Measure absorbance/emission spectra in DMSO and H₂O.
Correlate with Hammett σ values for substituents.
Advanced: How to analyze reduction products of the azo group?
Methodological Answer:
Controlled reduction with Na₂S₂O₄ yields aromatic amines:
Reaction : 1 mmol compound + 5 mmol Na₂S₂O₄ in H₂O (60°C, 1 hr).
Isolation : Extract with ethyl acetate; purify via column chromatography (SiO₂, MeOH:CH₂Cl₂ 1:9).
Characterization :
- HPLC-MS : Confirm cleavage to 1,5-naphthalenedisulfonic acid and 2-(acetylamino)-4-aminophenol.
- ¹H NMR : Loss of azo proton signals (δ 7.8–8.2 ppm).
Basic: What spectroscopic techniques are used for structural confirmation?
Methodological Answer:
- ¹³C NMR : Identify sulfonic carbons (δ 110–120 ppm) and azo-linked aromatic carbons (δ 140–150 ppm).
- FTIR : Confirm sulfonate S=O stretches (1030–1200 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%).
Q. Reference Data :
| Technique | Key Peaks |
|---|---|
| UV-Vis | λmax = 480 nm (azo) |
| HRMS | m/z 421.441 [M-H]⁻ |
Advanced: How to design experiments studying pH-dependent solubility?
Methodological Answer:
Solubility Profile :
- Prepare buffers (pH 2–12) and saturate with compound.
- Centrifuge and quantify supernatant via UV-Vis.
Findings :
- Maximum solubility at pH 3–4 (sulfonate protonation).
- Precipitation above pH 9 (Na⁺ counterion exchange).
Q. Applications :
- Adjust pH during synthesis to control reaction kinetics.
- Optimize HPLC mobile phase for analytical separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
